

An In-depth Technical Guide to 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-4-methylpiperidine**

Cat. No.: **B1287062**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Ethyl-4-methylpiperidine**, a heterocyclic aliphatic amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases, computational predictions, and established synthetic methodologies for structurally related compounds. It is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic and medicinal chemistry.

Chemical Identity and Properties

4-Ethyl-4-methylpiperidine is a disubstituted piperidine derivative with alkyl groups at the C4 position. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	4-Ethyl-4-methylpiperidine	
CAS Number	4045-31-2	[1]
Molecular Formula	C ₈ H ₁₇ N	[1] [2]
Molecular Weight	127.23 g/mol	[1] [2]
Canonical SMILES	CCC1(CCNCC1)C	[2]
InChI Key	FMPQITXSSWLMDT- UHFFFAOYSA-N	[2]
Predicted XlogP	2.0	[2]
Predicted Boiling Point	165-167 °C at 760 mmHg	(Predicted)
Predicted Density	0.86 ± 0.1 g/cm ³	(Predicted)
Appearance	Expected to be a liquid at room temperature	(Inferred)

Putative Synthesis Protocol

While specific literature detailing the synthesis of **4-Ethyl-4-methylpiperidine** is scarce, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of 4,4-dialkylpiperidines. The following protocol outlines a two-step approach starting from N-protected-4-piperidone.

Overall Reaction Scheme:

- Grignard Addition: Sequential addition of methyl and ethyl Grignard reagents to an N-protected 4-piperidone to form the corresponding tertiary alcohol.
- Reductive Deoxygenation: Removal of the tertiary hydroxyl group.
- Deprotection: Removal of the N-protecting group to yield the final product.

Detailed Experimental Protocol (Putative):

Step 1: Synthesis of 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol

- Materials: 1-Benzyl-4-piperidone, Methylmagnesium bromide (3M in diethyl ether), Ethylmagnesium bromide (3M in diethyl ether), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-Benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add Methylmagnesium bromide (1.1 equivalents) dropwise via a syringe.
 - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
 - Re-cool the mixture to 0 °C and slowly add Ethylmagnesium bromide (1.2 equivalents) dropwise.
 - Let the reaction proceed at room temperature overnight.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

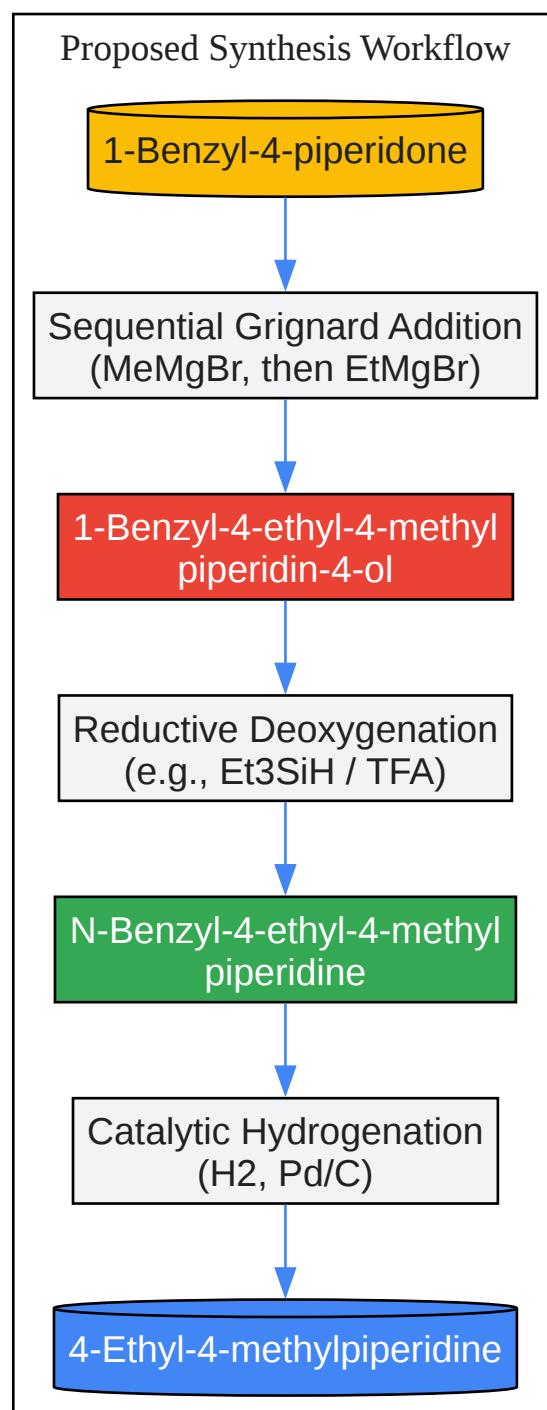
Step 2: Reductive Deoxygenation and Deprotection to yield **4-Ethyl-4-methylpiperidine**

- Materials: 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol, Triethylsilane, Trifluoroacetic acid (TFA), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.
- Procedure (Ionic Reduction):

- Dissolve the alcohol from Step 1 (1 equivalent) in a suitable solvent like dichloromethane.
- Add Triethylsilane (3-5 equivalents).
- Cool to 0 °C and slowly add Trifluoroacetic acid (5-10 equivalents).
- Stir at room temperature until the reaction is complete (monitored by TLC).
- Carefully neutralize with a saturated sodium bicarbonate solution.
- Extract with dichloromethane, dry the organic layer, and concentrate. The product at this stage is **N-benzyl-4-ethyl-4-methylpiperidine**.
- Procedure (Debenzylation):
 - Dissolve the N-benzylated product in methanol.
 - Add 10% Pd/C catalyst (5-10 mol%).
 - Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with H₂) until the starting material is consumed.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the final product, **4-Ethyl-4-methylpiperidine**.

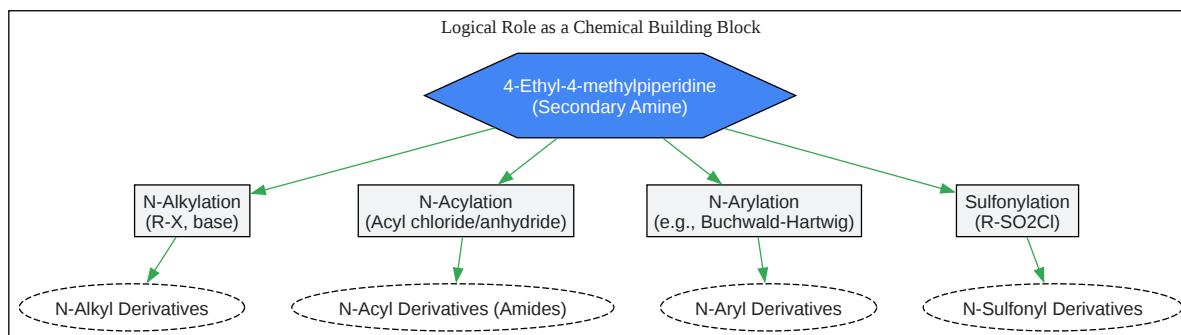
Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of **4-Ethyl-4-methylpiperidine** as a synthetic intermediate.



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Caption: Proposed synthetic pathway for **4-Ethyl-4-methylpiperidine**.



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Caption: Potential synthetic transformations of **4-Ethyl-4-methylpiperidine**.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain regarding the biological activity of **4-Ethyl-4-methylpiperidine**. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the specific 4,4-dialkyl substitution pattern of this molecule does not correspond to any widely reported pharmacophore.

Given its structure as a secondary amine, its primary utility is likely as a synthetic intermediate or building block. The nitrogen atom can be functionalized in various ways (e.g., alkylation, acylation, arylation) to build more complex molecular architectures. Researchers in drug discovery could use this compound to:

- Introduce a specific lipophilic moiety into a lead compound to modulate properties like solubility, metabolic stability, or receptor binding.
- Serve as a scaffold for creating libraries of novel compounds for high-throughput screening.

- Act as a base catalyst in organic reactions where a sterically hindered, non-nucleophilic amine is required.

Safety and Handling

No specific toxicology data for **4-Ethyl-4-methylpiperidine** is available. However, based on structurally similar aliphatic amines and piperidine derivatives, it should be handled with care. It is likely to be:

- Corrosive: Causing burns to skin and eyes.
- Harmful if swallowed or inhaled.
- Flammable.

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are putative and have not been validated. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

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References

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